REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](N)=[O:5].Cl.[OH-:14].[Na+]>>[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:14])=[O:5] |f:2.3|
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Name
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|
Quantity
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27.4 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)N)C=CC(=C1)OC
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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A white precipitate formed which
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Type
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FILTRATION
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Details
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was collected by vacuum filtration
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Type
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WASH
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Details
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The crystals were rinsed with water
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Type
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CUSTOM
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Details
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dried overnight at 100° C
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
An analytical sample (mp 176-178° C.) was obtained by recrystallization from ethyl acetate
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Name
|
|
Type
|
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |